molecular formula C15H17N3O4S B2436035 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2178773-83-4

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2436035
CAS RN: 2178773-83-4
M. Wt: 335.38
InChI Key: KVYSIILXEFVOSD-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related conditions.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Cytotoxicity

Sulfonamide derivatives, including those related to the chemical structure of interest, have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating significant inhibition with constants in the range of 26.5–55.5 nM against hCA I and 18.9–28.8 nM against hCA II. Additionally, these compounds exhibited cytotoxic activities on tumor and non-tumor cell lines, providing a basis for potential anticancer therapies. The trimethoxy derivatives showed higher selectivity towards tumor cells compared to dimethoxy derivatives, indicating their potential as lead molecules for further investigation in cancer research (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Activity

Benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activities. These studies showed that certain compounds exhibit significant activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes, and M. tuberculosis H37Rv. Molecular docking studies further elucidated their potential mechanism of action as antitubercular agents, suggesting the versatility of sulfonamide derivatives in addressing infectious diseases (Shingare et al., 2022).

Antiproliferative and Anticancer Properties

Research on pyrazole-sulfonamide derivatives has uncovered their in vitro antiproliferative activities against HeLa and C6 cell lines, with some compounds showing selective effects against rat brain tumor cells. These findings indicate the promise of sulfonamide derivatives in developing new anticancer agents, showcasing broad-spectrum antitumor activity comparable to standard anticancer drugs (Mert et al., 2014).

Enzyme Inhibition with Low Cytotoxicity

A study synthesizing pyrazoline benzene sulfonamides explored their inhibition potency against carbonic anhydrase and acetylcholinesterase enzymes while also assessing their cytotoxicities towards various cell lines. The results demonstrated superior enzyme inhibitory activity with low cytotoxicity, indicating potential for developing novel therapeutic agents targeting these enzymes (Ozgun et al., 2019).

Synthesis and Biological Evaluation for COX-2 Inhibition

The synthesis and evaluation of 1,5-diarylpyrazole class of compounds, including those with sulfonamide groups, for their ability to inhibit cyclooxygenase-2 (COX-2) have been conducted. This research highlighted the structure-activity relationships within this series, leading to the identification of potent and selective COX-2 inhibitors. Such studies contribute to the development of new therapeutic agents for inflammatory diseases (Penning et al., 1997).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-18-10-12(8-16-18)23(19,20)17-9-15(21-2)14-7-11-5-3-4-6-13(11)22-14/h3-8,10,15,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYSIILXEFVOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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